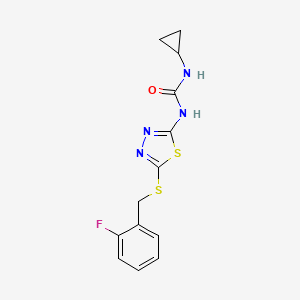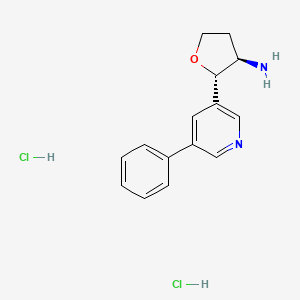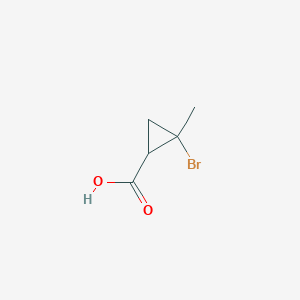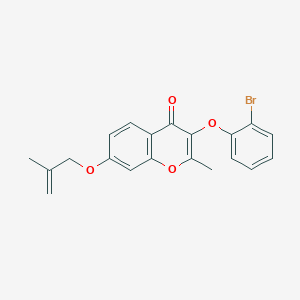
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and fluorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of cyclopropyl isocyanate and 2-fluorobenzyl thiol in the presence of a base can facilitate the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The cyclopropyl group and thiadiazole ring play crucial roles in this binding process, influencing the compound’s affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea: Shares the cyclopropyl and fluorobenzyl groups but differs in the presence of an iodine atom instead of the thiadiazole ring.
1-Cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea: Contains a pyrazole ring instead of the thiadiazole ring, affecting its chemical properties and applications.
Uniqueness
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability and specific reactivity patterns .
Properties
IUPAC Name |
1-cyclopropyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS2/c14-10-4-2-1-3-8(10)7-20-13-18-17-12(21-13)16-11(19)15-9-5-6-9/h1-4,9H,5-7H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRJRQCUPJHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2801339.png)

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)


![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)
![[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B2801347.png)

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2801353.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)


